molecular formula C26H32N4O2 B10888850 N,N'-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

N,N'-bis(2-tert-butylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10888850
M. Wt: 432.6 g/mol
InChI Key: NZKZKOTVAJDQBH-UHFFFAOYSA-N
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Description

N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazole core substituted with tert-butylphenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with 2-(tert-butyl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide products.

    Substitution: The tert-butylphenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N4,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: A redox non-innocent ligand with similar structural features and coordination properties.

    Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine): A phosphine ligand used in catalysis with comparable steric and electronic properties.

Uniqueness

N~4~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE stands out due to its unique combination of a pyrazole core and tert-butylphenyl groups, which confer distinct reactivity and stability. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H32N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

3-N,4-N-bis(2-tert-butylphenyl)-2-methylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)18-12-8-10-14-20(18)28-23(31)17-16-27-30(7)22(17)24(32)29-21-15-11-9-13-19(21)26(4,5)6/h8-16H,1-7H3,(H,28,31)(H,29,32)

InChI Key

NZKZKOTVAJDQBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C)C(=O)NC3=CC=CC=C3C(C)(C)C

Origin of Product

United States

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